Abbv-cls-484

Description

OSUNPROTAFIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Propriétés

Numéro CAS |

2489404-97-7 |

|---|---|

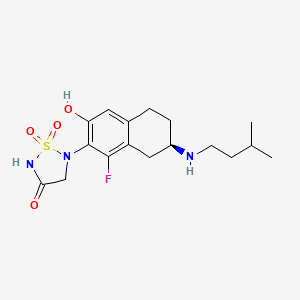

Formule moléculaire |

C17H24FN3O4S |

Poids moléculaire |

385.5 g/mol |

Nom IUPAC |

5-[(7R)-1-fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one |

InChI |

InChI=1S/C17H24FN3O4S/c1-10(2)5-6-19-12-4-3-11-7-14(22)17(16(18)13(11)8-12)21-9-15(23)20-26(21,24)25/h7,10,12,19,22H,3-6,8-9H2,1-2H3,(H,20,23)/t12-/m1/s1 |

Clé InChI |

DVFCRTGTEXUFIN-GFCCVEGCSA-N |

SMILES isomérique |

CC(C)CCN[C@@H]1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O |

SMILES canonique |

CC(C)CCNC1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O |

Origine du produit |

United States |

Foundational & Exploratory

ABBV-CLS-484: A Technical Guide to a First-in-Class PTPN2/PTPN1 Inhibitor for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABBV-CLS-484, also known as osunprotafib, is a first-in-class, orally bioavailable, small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1).[1][2] Developed by AbbVie in collaboration with the Broad Institute and Calico Life Sciences, this agent represents a significant advancement in cancer immunotherapy by targeting previously "undruggable" intracellular checkpoints.[1][3] Preclinical studies have demonstrated its potential to enhance anti-tumor immunity through a dual mechanism of action: directly sensitizing tumor cells to immune-mediated killing and augmenting the function of various immune cells.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery and Design

The discovery of this compound stemmed from an in vivo CRISPR screen that identified PTPN2 and its close homolog PTPN1 as key negative regulators of anti-tumor immunity.[1] While phosphatases have long been recognized as attractive therapeutic targets, their active sites were considered challenging to drug due to their highly conserved and charged nature. AbbVie researchers overcame this hurdle through a structure-based drug design and optimization strategy.[1] This approach led to the development of a potent, selective, and orally bioavailable inhibitor capable of engaging the active site of both PTPN2 and PTPN1.[1]

The discovery workflow for this compound can be conceptualized as a multi-stage process, beginning with target identification and culminating in a clinical candidate.

Synthesis Pathway

The precise, step-by-step synthesis of this compound is proprietary to AbbVie. However, based on the patent literature (WO2019246513A1) describing the synthesis of structurally related 5-(naphthalen-2-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide derivatives, a plausible synthetic route can be proposed. The core of the molecule features a substituted naphthalene (B1677914) ring linked to a 1,2,5-thiadiazolidin-3-one 1,1-dioxide moiety.

The general synthetic strategy likely involves the construction of the substituted naphthalene core, followed by the formation of the thiadiazolidinone (B1220539) ring. Key steps would include aromatic substitution reactions to introduce the various functional groups on the naphthalene ring and a cyclization reaction to form the heterocyclic system.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of PTPN2 and PTPN1. These phosphatases are critical negative regulators of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which plays a pivotal role in interferon (IFN) signaling and immune cell activation.[1]

By inhibiting PTPN2 and PTPN1, this compound enhances JAK-STAT signaling in both tumor and immune cells.[1] This leads to a multi-pronged attack on the tumor:

-

Direct Tumor Cell Effects: Increased sensitivity to interferon-gamma (IFNγ), leading to enhanced antigen presentation and growth suppression.

-

Immune Cell Activation:

-

T Cells: Promotes T-cell receptor (TCR) signaling, leading to increased activation, proliferation, and effector function of CD8+ T cells, and reduced T-cell exhaustion.[1]

-

Natural Killer (NK) Cells: Enhances NK cell function and cytotoxicity.[1]

-

Dendritic Cells (DCs) and Macrophages: Augments their pro-inflammatory properties.

-

The signaling pathway affected by this compound is depicted below:

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibition of both PTPN2 and PTPN1.

| Parameter | Value | Reference |

| PTPN2 IC50 | 1.8 nM | [4] |

| PTPN1 IC50 | 2.5 nM | [4] |

| B16 cell STAT1 EC50 | 176 nM | [4] |

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable with a favorable dose-exposure relationship.

| Parameter | Value | Reference |

| Oral Bioavailability (Mouse) | Good | [4] |

| Protein Binding (Mouse) | 14% | [4] |

| Protein Binding (Human) | 50% | [4] |

| Clearance (Mouse) | Low | [4] |

In Vivo Efficacy

In murine cancer models, including those resistant to anti-PD-1 therapy, this compound monotherapy has been shown to generate robust anti-tumor immunity and lead to tumor regression.[1] Combination therapy with anti-PD-1 has demonstrated synergistic effects.[5]

Experimental Protocols

Detailed experimental protocols for the specific assays conducted by AbbVie are not publicly available. However, the following are generalized protocols for the key types of experiments used to characterize this compound.

PTPN2/PTPN1 Phosphatase Activity Assay

This assay is used to determine the in vitro inhibitory activity of a compound against the PTPN2 and PTPN1 enzymes.

-

Reagents and Materials:

-

Recombinant human PTPN2 and PTPN1 enzymes

-

Fluorogenic phosphatase substrate (e.g., DiFMUP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

This compound or other test compounds

-

384-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound dilutions to the microplate wells.

-

Add the PTPN2 or PTPN1 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity at regular intervals to determine the reaction rate.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

STAT1 Phosphorylation Western Blot

This assay measures the phosphorylation of STAT1 in cells treated with a test compound and stimulated with IFNγ.

-

Reagents and Materials:

-

Cancer cell line (e.g., B16-F10)

-

Cell culture medium and supplements

-

Recombinant IFNγ

-

This compound or other test compounds

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-STAT1, anti-total-STAT1, anti-loading control like beta-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with IFNγ for a short period (e.g., 15-30 minutes).

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated STAT1 to total STAT1.

-

T-Cell Activation Assay (IFNγ Release)

This assay assesses the ability of a test compound to enhance T-cell activation, often measured by the release of IFNγ.

-

Reagents and Materials:

-

Primary human or mouse T cells

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, or co-culture with target tumor cells)

-

This compound or other test compounds

-

Cell culture medium

-

IFNγ ELISA kit

-

-

Procedure:

-

Isolate T cells from peripheral blood or spleen.

-

Plate the T cells and add the test compound.

-

Add the T-cell activation stimuli.

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of IFNγ in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial (NCT04777994) in patients with solid tumors, both as a monotherapy and in combination with other anti-cancer agents.[1]

Conclusion

This compound is a promising, first-in-class PTPN2/PTPN1 inhibitor that has demonstrated significant potential in preclinical models of cancer. Its dual mechanism of action, targeting both tumor cells and the immune system, represents a novel and exciting strategy in cancer immunotherapy. The ongoing clinical trials will be crucial in determining its safety and efficacy in patients.

References

- 1. benchchem.com [benchchem.com]

- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

Abbv-cls-484: A Technical Guide to a First-in-Class Dual PTPN1/PTPN2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Abbv-cls-484 (also known as osunprotafib), a novel, orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2). This document details the key preclinical data and experimental methodologies associated with its characterization, offering a valuable resource for researchers in oncology and immunology.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound with a molecular formula of C17H24FN3O4S and a molecular weight of 385.46 g/mol .[1] Its chemical structure and key identifiers are presented below.

Chemical Structure:

-

IUPAC Name: 5-[(7R)-1-fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one[2]

-

CAS Number: 2489404-97-7[2]

-

2D Structure: (A 2D chemical structure image would be placed here in a real document)

-

SMILES: CC(C)CCNC[C@H]1CC2=C(C=C(C(=C2F)N3CS(=O)(=O)NC3=O)O)C1[3]

Physicochemical and Pharmacokinetic Properties:

The following table summarizes the key physicochemical and pharmacokinetic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C17H24FN3O4S | [2] |

| Molecular Weight | 385.46 g/mol | [1] |

| Aqueous Solubility | 2.55 µM | [4] |

| Human Plasma Protein Binding | 50% | [5] |

| Mouse Plasma Protein Binding | 14% | [4] |

| Mouse Clearance | 1.7 L/h·kg | [4] |

| Mouse Half-life (t½) | 2 hours (oral) | [4] |

| Mouse Unbound Brain/Plasma Ratio | 0.08 | [4] |

Mechanism of Action and Signaling Pathway

This compound is a potent, active-site inhibitor of both PTPN1 and PTPN2, two intracellular phosphatases that act as negative regulators of multiple signaling pathways, particularly in immune cells.[6] By inhibiting PTPN1 and PTPN2, this compound enhances downstream signaling, leading to a robust anti-tumor immune response.

The primary signaling cascade affected by this compound is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[6] PTPN1 and PTPN2 normally dephosphorylate and inactivate JAKs and STATs. Inhibition of these phosphatases by this compound leads to sustained phosphorylation and activation of the JAK-STAT pathway, resulting in the transcription of genes involved in immune activation and anti-tumor responses.[6]

Pharmacological Properties

This compound demonstrates potent and selective inhibition of PTPN1 and PTPN2, leading to enhanced immune cell function and anti-tumor activity.

In Vitro Potency:

| Target | IC50 | Assay | Reference |

| PTPN1 | 2.5 nM | Mobility Shift Assay | [4] |

| PTPN2 | 1.8 nM | Mobility Shift Assay | [4] |

| STAT1 Phosphorylation (B16 cells) | 176 nM (EC50) | Cellular Assay | [4] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize this compound.

PTPN1/PTPN2 Inhibition Assay (Mobility Shift Assay)

This assay quantifies the inhibitory activity of this compound against PTPN1 and PTPN2 enzymes.

Materials:

-

Recombinant human PTPN1 and PTPN2 enzymes

-

Fluorescently labeled phosphopeptide substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound at various concentrations

-

Microplate reader capable of detecting fluorescence polarization or mobility shift

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the PTPN1 or PTPN2 enzyme to each well.

-

Add the this compound dilutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescently labeled phosphopeptide substrate to all wells.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of phosphate).

-

Measure the fluorescence polarization or mobility shift using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Syngeneic Mouse Tumor Models

These models are used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.

Animal Models:

-

C57BL/6 mice for B16-F10 melanoma and EMT6 breast cancer models.

-

BALB/c mice for 4T1 breast cancer model.

Tumor Cell Implantation:

-

Culture B16-F10, 4T1, or EMT6 cells to ~80% confluency.

-

Harvest and resuspend the cells in a sterile solution (e.g., PBS or Hank's Balanced Salt Solution) at a concentration of 1 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the flank of the appropriate mouse strain.

Treatment Regimen:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at specified doses (e.g., 3 to 100 mg/kg) once daily.

-

The control group receives the vehicle solution.

Efficacy Assessment:

-

Measure tumor volume using calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histological analysis, and single-cell RNA sequencing).

Single-Cell RNA Sequencing of Tumor-Infiltrating Lymphocytes (TILs)

This technique is used to characterize the transcriptional changes in immune cells within the tumor microenvironment following treatment with this compound.

Procedure:

-

Tumor Dissociation: Excise tumors from treated and control mice and mechanically and enzymatically dissociate them into a single-cell suspension.

-

Leukocyte Enrichment: Enrich for immune cells (CD45+) from the single-cell suspension using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Single-Cell Library Preparation: Generate single-cell gel beads in emulsion (GEMs) using a microfluidic device (e.g., 10x Genomics Chromium). Perform reverse transcription, cDNA amplification, and library construction according to the manufacturer's protocol.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Preprocessing: Perform demultiplexing, alignment to the mouse reference genome, and generation of a cell-by-gene count matrix.

-

Quality Control: Filter out low-quality cells based on metrics such as the number of genes detected, total UMI counts, and mitochondrial gene content.

-

Normalization and Scaling: Normalize the gene expression data to account for differences in sequencing depth between cells.

-

Dimensionality Reduction: Use techniques like Principal Component Analysis (PCA) and Uniform Manifold Approximation and Projection (UMAP) for visualization.

-

Clustering and Cell Type Annotation: Cluster cells based on their gene expression profiles and annotate the clusters with known cell type markers.

-

Differential Gene Expression Analysis: Identify genes that are differentially expressed between treatment and control groups within specific cell populations.

-

Preclinical Efficacy

Preclinical studies have demonstrated that this compound has potent anti-tumor activity as a monotherapy and in combination with other immunotherapies. In syngeneic mouse models of melanoma (B16-F10), breast cancer (4T1, EMT6), and colon cancer, oral administration of this compound led to significant tumor growth inhibition.[4][7] Notably, this compound showed efficacy in tumor models that are resistant to anti-PD-1 therapy.[7]

Single-cell RNA sequencing of TILs from this compound-treated tumors revealed a shift in the tumor microenvironment towards a more pro-inflammatory state.[7] This included an increase in the activation of CD8+ T cells and natural killer (NK) cells, and a decrease in T cell exhaustion markers.[7]

Conclusion

This compound is a promising, first-in-class, orally bioavailable dual inhibitor of PTPN1 and PTPN2. Its ability to enhance anti-tumor immunity through the activation of the JAK-STAT signaling pathway has been demonstrated in a range of preclinical models. The data summarized in this technical guide highlight the potential of this compound as a novel cancer immunotherapy, particularly for tumors that are resistant to current checkpoint inhibitors. Further clinical investigation is underway to evaluate its safety and efficacy in patients with advanced solid tumors.[8]

References

- 1. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news.abbvie.com [news.abbvie.com]

- 3. researchgate.net [researchgate.net]

- 4. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of this compound | BioWorld [bioworld.com]

- 5. Uncovering the individual immunotherapeutic roles of PTPN1 and PTPN2 in T cells during dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PTPN2/1 [abbviescience.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

Abbv-cls-484: A Technical Deep Dive into its T-Cell Mediated Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abbv-cls-484 (also known as AC484) is a first-in-class, orally bioavailable small molecule inhibitor that has demonstrated significant anti-tumor immunity in preclinical models.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a specific focus on its effects on T cells. The information presented herein is curated from peer-reviewed scientific literature and is intended for an audience with a strong background in immunology and oncology drug development.

Core Mechanism of Action: Dual Inhibition of PTPN2 and PTPN1

This compound functions as a potent, active-site inhibitor of two key protein tyrosine phosphatases: Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1).[1][2] These phosphatases are critical negative regulators of inflammatory signaling pathways.[1][3][4] By inhibiting PTPN2 and PTPN1, this compound effectively removes the brakes on downstream signaling cascades, leading to enhanced anti-tumor immune responses.[1][2]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified in biochemical assays.

| Target | IC50 (nM) | Source |

| PTPN2 | 1.8 | [[“]] |

| PTPN1 | 2.5 | [[“]] |

Impact on T-Cell Signaling: Enhancement of the JAK-STAT Pathway

The primary consequence of PTPN2 and PTPN1 inhibition in T cells is the enhancement of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1][2][4] PTPN2 and PTPN1 are known to dephosphorylate and thereby inactivate JAKs and STATs. By blocking this dephosphorylation, this compound leads to sustained activation of this critical pathway, which is central to T cell activation, differentiation, and effector function. Preclinical studies have shown that treatment with this compound leads to increased phosphorylation of STAT1 in response to interferon-gamma (IFNγ).[[“]]

Signaling Pathway Diagram

Functional Consequences in T Cells

The enhanced JAK-STAT signaling translates into several key functional improvements in T cells, contributing to a potent anti-tumor response.

Increased T-Cell Activation and Proliferation

Treatment with this compound promotes the activation and proliferation of T cells.[[“]] This is a direct result of the augmented signaling downstream of the T-cell receptor (TCR) and cytokine receptors.

Enhanced Cytotoxicity

This compound treatment boosts the cytotoxic capacity of CD8+ T cells.[2] This is characterized by an increased production of effector molecules such as granzyme B.[[“]] In co-culture assays, T cells treated with this compound demonstrate significantly increased killing of tumor cells.[3]

Increased Cytokine Production

The inhibition of PTPN2/PTPN1 leads to a significant increase in the production of pro-inflammatory cytokines by T cells, most notably IFNγ and Tumor Necrosis Factor (TNF).[[“]] This not only directly contributes to anti-tumor effects but also helps to remodel the tumor microenvironment to be more immunogenic.

Quantitative Data: T-Cell Effector Function

| Parameter | Observation | Source |

| IFNγ-mediated STAT1 Phosphorylation (EC50 in B16 tumor cells) | 0.176 µM | [[“]] |

| T-cell mediated killing of AML cell lines | Significantly augmented | [3] |

| IFNγ and TNF production in vitro | Increased | [[“]] |

Reduction of T-Cell Exhaustion

A critical aspect of this compound's mechanism of action is its ability to reduce T-cell exhaustion, a state of dysfunction that often arises in the tumor microenvironment and limits the efficacy of immunotherapies.[2] Treatment with this compound leads to a significant reduction in the expression of exhaustion markers such as PD-1, TIGIT, LAG-3, and Tim-3 on T cells from patients with Acute Myeloid Leukemia (AML).[3] Furthermore, a reduction in the expression of the transcription factor TOX, which is associated with T-cell exhaustion, has been observed.[[“]]

Quantitative Data: Reduction in T-Cell Exhaustion Markers

| Exhaustion Marker | Observation | Cell Type | Source |

| PD-1, TIGIT, LAG-3, Tim-3 | Significant reduction after 48h incubation | T-cells from AML patients | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in T cells.

T-Cell Mediated Killing Assay

Objective: To assess the ability of T cells to kill tumor cells in the presence or absence of this compound.

Methodology:

-

Cell Culture: Co-culture of target tumor cells (e.g., AML cell lines) with effector T cells (either from healthy donors or autologous T cells from patients).

-

Treatment: Addition of this compound at various concentrations or a vehicle control to the co-culture.

-

Incubation: Incubation for a defined period (e.g., 24 hours).

-

Analysis: Quantification of tumor cell lysis. This is often done using flow cytometry to measure the percentage of dead tumor cells (e.g., by staining with viability dyes like 7-AAD) or through chromium-51 (B80572) release assays.

Flow Cytometry for T-Cell Phenotyping and Exhaustion Markers

Objective: To analyze the expression of cell surface and intracellular markers on T cells to determine their activation state and exhaustion status.

Methodology:

-

Cell Preparation: Isolation of T cells from in vitro cultures or from tumor-infiltrating lymphocytes.

-

Staining: Incubation of cells with a cocktail of fluorescently labeled antibodies specific for markers of interest (e.g., CD3, CD8, PD-1, TIGIT, LAG-3, Tim-3).

-

Intracellular Staining (for transcription factors like TOX): Fixation and permeabilization of the cells to allow antibodies to access intracellular targets.

-

Data Acquisition: Analysis of the stained cells using a multi-color flow cytometer.

-

Data Analysis: Quantification of the percentage of cells expressing specific markers and the mean fluorescence intensity (MFI) to determine the level of expression.

Cytokine Production Assay

Objective: To measure the production of cytokines by T cells following stimulation and treatment with this compound.

Methodology:

-

T-Cell Stimulation: Activation of T cells in vitro using stimuli such as anti-CD3/CD28 antibodies or specific antigens.

-

Treatment: Incubation of the stimulated T cells with this compound or a vehicle control.

-

Supernatant Collection: Collection of the cell culture supernatant after a specified time.

-

Cytokine Quantification: Measurement of cytokine concentrations in the supernatant using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).

Western Blot for Signaling Pathway Analysis

Objective: To detect the phosphorylation status of key proteins in the JAK-STAT signaling pathway.

Methodology:

-

Cell Lysis: Preparation of protein lysates from T cells that have been stimulated and treated with this compound.

-

Protein Quantification: Determination of the protein concentration in each lysate.

-

Gel Electrophoresis: Separation of proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer of the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Incubation of the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-STAT1, total STAT1).

-

Detection: Incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) and addition of a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Densitometric analysis of the bands to quantify the relative levels of phosphorylated protein.

Experimental Workflow Diagram

Conclusion

This compound represents a novel and promising approach in cancer immunotherapy. Its unique mechanism of action as a dual inhibitor of PTPN2 and PTPN1 addresses a key immune escape pathway by unleashing the full potential of T-cell-mediated anti-tumor responses. The robust preclinical data, demonstrating enhanced T-cell activation, cytotoxicity, and a reduction in T-cell exhaustion, provide a strong rationale for its ongoing clinical development. This in-depth technical guide serves as a comprehensive resource for understanding the core biology of this compound and its profound impact on T-cell function.

References

- 1. news.abbvie.com [news.abbvie.com]

- 2. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. consensus.app [consensus.app]

Abbv-cls-484: A First-in-Class Dual PTPN2 and PTPN1 Inhibitor for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The protein tyrosine phosphatases PTPN2 and PTPN1 have emerged as critical negative regulators of anti-tumor immunity. Their inhibition presents a novel and promising strategy to overcome resistance to existing immunotherapies. Abbv-cls-484 is a first-in-class, orally bioavailable, and potent active-site inhibitor of both PTPN2 and PTPN1.[1][2] Preclinical studies have demonstrated that this compound unleashes a robust anti-tumor immune response by amplifying interferon signaling and enhancing the function of key immune cells, including CD8+ T cells and Natural Killer (NK) cells.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and the core signaling pathways it modulates.

Introduction: Targeting PTPN2 and PTPN1 in Oncology

Protein tyrosine phosphatases (PTPs) are a family of enzymes that counteract the activity of protein tyrosine kinases, playing a crucial role in cellular signal transduction. PTPN2 (also known as T-cell protein tyrosine phosphatase or TC-PTP) and its closely related homolog PTPN1 (PTP-1B) are key regulators of inflammatory signaling.[2][4] Genetic deletion of PTPN2 or PTPN1 in either tumor cells or immune cells has been shown to promote anti-tumor immunity.[1][2] These phosphatases act as brakes on critical pathways such as the JAK-STAT signaling cascade, which is essential for cytokine and T-cell receptor (TCR) signaling.[4][5]

Despite their therapeutic potential, phosphatases have been notoriously challenging drug targets, with their active sites often considered "undruggable".[1][2] this compound represents a breakthrough in this area as the first active-site phosphatase inhibitor to enter clinical evaluation for cancer immunotherapy.[1][3]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through a dual mechanism of action, impacting both tumor cells and immune cells.

-

Direct Effects on Tumor Cells: Inhibition of PTPN2/N1 in tumor cells enhances their sensitivity to interferon-gamma (IFNγ). This leads to an amplified IFNγ signaling response through the JAK-STAT pathway, resulting in delayed tumor growth, increased tumor antigen presentation, and the release of pro-inflammatory chemokines.[4][6]

-

Enhancement of Anti-Tumor Immunity: By inhibiting PTPN2/N1 in immune cells, this compound augments T-cell activation, proliferation, and effector functions.[4] It promotes the activity of cytotoxic CD8+ T cells and NK cells and reduces T-cell exhaustion and dysfunction.[1][3][7] Mechanistically, this is achieved by enhancing JAK-STAT signaling downstream of cytokine and TCR activation.[1][3]

The culmination of these effects is the "inflammation" of the tumor microenvironment, transforming it from an immune-suppressive to an immune-active state, thereby facilitating tumor cell destruction.[1][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) |

| PTPN2 | Enzymatic | 1.8 |

| PTPN1 | Enzymatic | 2.5 |

| PTPN9 | Enzymatic | 15 |

| SHP-1 | Enzymatic | No detectable activity |

| SHP-2 | Enzymatic | No detectable activity |

| B16 cells | Cell-based (STAT phosphorylation) | 176 |

Table 2: Preclinical Pharmacokinetics of this compound in Mice

| Parameter | Value |

| Administration Route | Oral |

| Half-life (t½) | 2 hours |

| Unbound Fraction (Plasma, Mouse) | 0.86 |

| Unbound Fraction (Plasma, Human) | 0.5 |

| Clearance | 1.7 L/h·kg |

| Unbound Brain/Plasma Ratio | 0.08 |

Data sourced from[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

PTPN2/PTPN1 Enzyme Inhibition Assay

-

Objective: To determine the in vitro potency (IC50) of this compound against PTPN2 and PTPN1 enzymes.

-

Methodology: A mobility shift assay is utilized.[10]

-

Recombinant human PTPN2 or PTPN1 enzyme is incubated with a fluorescently labeled phosphopeptide substrate.

-

A serial dilution of this compound is added to the reaction mixture.

-

The enzymatic reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and the product (dephosphorylated peptide) and substrate are separated by capillary electrophoresis.

-

The amount of product formed is quantified by fluorescence detection.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based STAT Phosphorylation Assay

-

Objective: To assess the cellular activity of this compound by measuring its effect on STAT phosphorylation.

-

Methodology:

-

B16 mouse melanoma cells are plated in 96-well plates and allowed to adhere overnight.[9]

-

Cells are treated with a serial dilution of this compound for a specified pre-incubation time.

-

Cells are then stimulated with IFNγ to induce JAK-STAT signaling.

-

Following stimulation, cells are lysed, and the levels of phosphorylated STAT1 (pSTAT1) are measured using a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery).

-

Total STAT1 levels are also measured for normalization.

-

The IC50 value is determined by plotting the inhibition of pSTAT1 as a function of this compound concentration.

-

In Vivo Tumor Growth Studies in Syngeneic Mouse Models

-

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other immunotherapies.

-

Methodology:

-

Syngeneic mouse tumor models (e.g., CT26 colon carcinoma, 4T1 breast cancer) are established by subcutaneously implanting tumor cells into immunocompetent mice.[1][8]

-

Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, anti-PD-1 antibody, combination therapy).

-

This compound is administered orally at a specified dose and schedule.[8]

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight and overall health are monitored as indicators of toxicity.

-

At the end of the study, tumors may be excised for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry or single-cell RNA sequencing.[1][11]

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: PTPN2/PTPN1 negatively regulate JAK-STAT signaling, which this compound inhibits.

Caption: The discovery and development workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]

- 5. Paper: The PTPN2/PTPN1 Inhibitor this compound Augments Immune Responses Against Leukemic Blasts and Impedes Leukemia Cell Proliferation in AML Alone and in Combination with Venetoclax [ash.confex.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Sign reversal of the Josephson inductance magnetochiral anisotropy and 0-π-like transitions in supercurrent diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity (Journal Article) | OSTI.GOV [osti.gov]

- 9. news.abbvie.com [news.abbvie.com]

- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 11. researchgate.net [researchgate.net]

The PTPN2/PTPN1 Inhibitor Abbv-cls-484: A Technical Guide to its Immunomodulatory Effects on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abbv-cls-484 is a first-in-class, orally bioavailable, small-molecule inhibitor targeting the protein tyrosine phosphatases PTPN2 and PTPN1, two key negative regulators of anti-tumor immunity.[1][2][[“]] Preclinical studies have demonstrated that this compound monotherapy can elicit potent anti-tumor responses, even in models resistant to immune checkpoint blockade.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound and its multifaceted effects on the tumor microenvironment (TME), supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant proportion of patients do not respond to these therapies, highlighting the need for novel therapeutic strategies that can overcome resistance mechanisms.[2] The protein tyrosine phosphatases PTPN2 and PTPN1 have emerged as critical intracellular immune checkpoints, suppressing inflammatory signaling pathways in both immune and cancer cells.[2][[“]] Genetic inactivation of PTPN2 or PTPN1 has been shown to enhance anti-tumor immunity. This compound was developed as a potent, active-site inhibitor of both PTPN2 and PTPN1, offering a novel therapeutic approach to reinvigorate the anti-tumor immune response.[1][2]

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism of action: directly on cancer cells and by modulating the function of various immune cells within the TME.[4]

Direct Effects on Tumor Cells

-

Increased Sensitivity to Interferon-gamma (IFNγ): PTPN2 is a negative regulator of the IFNγ signaling pathway. By inhibiting PTPN2, this compound amplifies the intrinsic response of tumor cells to IFNγ, a key anti-cancer cytokine.[4][5] This leads to enhanced JAK-STAT signaling, resulting in tumor growth arrest and increased expression of antigens, making them more visible to the immune system.[4][6]

Modulation of the Tumor Microenvironment

This compound significantly remodels the TME from an immunosuppressive to an inflamed, immune-active state. This is achieved by enhancing the function of key anti-tumor immune cells:

-

CD8+ T Cells: this compound promotes the activation, proliferation, and effector functions of CD8+ T cells.[1][5] It reduces T cell exhaustion, a state of dysfunction characterized by the expression of inhibitory receptors like PD-1 and a diminished capacity to produce cytotoxic molecules.[4][5]

-

Natural Killer (NK) Cells: The activity of NK cells, another critical component of the anti-tumor immune response, is also enhanced by this compound.[1]

-

Dendritic Cells (DCs) and Macrophages: this compound promotes a pro-inflammatory phenotype in myeloid cells, including DCs and macrophages.[7] This includes a shift from immunosuppressive M2 macrophages towards pro-inflammatory M1 macrophages.[8]

Signaling Pathways Modulated by this compound

The primary signaling pathway modulated by this compound is the JAK-STAT pathway, which is downstream of various cytokine receptors, including the IFNγ receptor. PTPN2 and PTPN1 dephosphorylate and inactivate key components of this pathway, including JAK1, JAK2, and STAT1. By inhibiting these phosphatases, this compound leads to sustained phosphorylation and activation of the JAK-STAT pathway, amplifying the cellular response to cytokines like IFNγ.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay | IC50 (nM) | EC50 (µM) | Reference |

| PTPN2 | Enzymatic Assay | 1.8 | - | [1] |

| PTPN1 | Enzymatic Assay | 2.5 | - | [1] |

| IFNγ-mediated STAT1 Phosphorylation | B16 Tumor Cells | - | 0.176 | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models

| Tumor Model | Treatment | Outcome | Reference |

| Pancreatic Adenocarcinoma | This compound Monotherapy | Tumor regression and increased survival comparable to anti-PD-1 | [1] |

| 4T1 Breast Cancer | This compound Monotherapy | Tumor regression and increased survival comparable to anti-PD-1 | [1] |

| EMT-6 Breast Cancer | This compound Monotherapy | Tumor regression and increased survival comparable to anti-PD-1 | [1] |

| CT26 Colon Carcinoma | This compound + anti-PD-1 | Additive anti-tumor effect | [1] |

| B16 Melanoma | This compound Monotherapy | Reduced pulmonary metastasis | [1] |

Table 3: Pharmacodynamic Effects of this compound in the Tumor Microenvironment

| Biomarker | Change | Mouse Model | Reference |

| Pro-inflammatory Mediators (Ifng, Tnf, Il15, Il18, Cxcl9, Cxcl10, Cxcl12, Ccl5) | Significant Increase | Not specified | [1] |

| CXCL9, CXCL10 | Significant Increase | Ptpn2/n1-null mice | [1] |

| Granzyme B | Increase (at highest dose) | Ptpn2/n1-null mice | [1] |

| CD8+ T Cell Infiltration | Increased | Not specified | [5] |

| T Cell Exhaustion Genes (e.g., Tox) | Decreased Expression | Not specified | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

In Vivo Syngeneic Mouse Model Studies

-

Cell Culture and Implantation: Syngeneic tumor cells (e.g., CT26, 4T1, EMT-6) are cultured under standard conditions. A specified number of cells are then implanted subcutaneously or orthotopically into immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is formulated for oral gavage and administered daily at specified doses (e.g., 3 to 100 mg/kg).[1] The vehicle control group receives the formulation without the active compound.

-

Tumor Measurement and Survival Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated. Animal survival is monitored daily.

-

Endpoint Analysis: At the end of the study or when tumors reach a predetermined size, tumors are harvested for downstream analysis. This includes:

-

Immunophenotyping: Tumors are dissociated into single-cell suspensions, stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, NK1.1, F4/80), and analyzed by flow cytometry to quantify immune cell populations.

-

Single-Cell RNA Sequencing (scRNA-seq): Tumor-infiltrating lymphocytes are isolated and subjected to scRNA-seq to obtain detailed transcriptional profiles of individual immune cells.

-

Cytokine and Chemokine Analysis: Tumor lysates or plasma samples are analyzed for the levels of various cytokines and chemokines using techniques such as multiplex immunoassays (e.g., Luminex) or qPCR.

-

In Vitro T Cell Cytotoxicity Assay

-

Target Cell Plating: Tumor cells (e.g., B16 melanoma) are plated in 96-well plates and allowed to adhere.

-

Effector T Cell Co-culture: Activated CD8+ T cells are added to the wells containing the target cells at various effector-to-target (E:T) ratios.

-

This compound Treatment: this compound is added to the co-culture at different concentrations.

-

Incubation: The co-culture is incubated for a specified period (e.g., 24-72 hours).

-

Cytotoxicity Measurement: Target cell viability is assessed using a luciferase-based assay or by flow cytometry to quantify the percentage of dead target cells.

Single-Cell RNA Sequencing of Tumor-Infiltrating Lymphocytes (TILs)

-

Tumor Dissociation: Freshly harvested tumors are mechanically and enzymatically dissociated to generate a single-cell suspension.

-

Leukocyte Isolation: Tumor-infiltrating leukocytes are enriched from the single-cell suspension, often using density gradient centrifugation.

-

Cell Staining and Sorting: The enriched leukocytes are stained with antibodies against immune cell markers (e.g., CD45, CD3, CD8) and sorted using fluorescence-activated cell sorting (FACS) to isolate specific populations of interest (e.g., CD8+ T cells).

-

Single-Cell Library Preparation: Sorted single cells are captured in droplets, and cDNA libraries are prepared using a commercial platform (e.g., 10x Genomics Chromium).

-

Sequencing and Data Analysis: The libraries are sequenced on a high-throughput sequencer. The resulting data is processed through a bioinformatic pipeline to align reads, generate gene expression matrices, perform dimensionality reduction (e.g., UMAP), cluster cells based on their transcriptional profiles, and identify differentially expressed genes.

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial (NCT04777994) in patients with advanced solid tumors, both as a monotherapy and in combination with other anti-cancer agents.[1]

Conclusion

This compound represents a promising novel immunotherapy that targets the intracellular immune checkpoints PTPN2 and PTPN1. By enhancing the sensitivity of tumor cells to IFNγ and promoting the activity of multiple immune effector cells, this compound effectively inflames the tumor microenvironment and drives potent anti-tumor immunity in preclinical models. The ongoing clinical evaluation will be crucial in determining the therapeutic potential of this innovative approach in cancer patients.

References

- 1. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of this compound | BioWorld [bioworld.com]

- 2. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]

- 3. consensus.app [consensus.app]

- 4. news.abbvie.com [news.abbvie.com]

- 5. researchgate.net [researchgate.net]

- 6. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

The Dual PTPN1/PTPN2 Inhibitor Abbv-cls-484: A Technical Guide to its Regulation of JAK-STAT Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abbv-cls-484 (also known as AC484 or Osunprotafib) is a first-in-class, orally bioavailable small molecule that dually inhibits the protein tyrosine phosphatase non-receptor type 1 (PTPN1) and type 2 (PTPN2).[1][2][3] These phosphatases are critical negative regulators of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which plays a pivotal role in the anti-tumor immune response. By inhibiting PTPN1 and PTPN2, this compound enhances JAK-STAT signaling, thereby augmenting the intrinsic tumor response to interferons and promoting the activation and function of key anti-tumor immune cells, including Natural Killer (NK) cells and CD8+ T cells.[1][2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its regulation of the JAK-STAT pathway. It includes a compilation of publicly available quantitative data, detailed representative experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The JAK-STAT signaling pathway is a crucial cascade for a wide array of cytokines and growth factors, leading to cellular responses such as proliferation, differentiation, and apoptosis. In the context of immuno-oncology, the JAK-STAT pathway, particularly when activated by interferons (IFNs), is instrumental in orchestrating an effective anti-tumor immune response. PTPN1 and PTPN2 are key intracellular checkpoints that attenuate JAK-STAT signaling by dephosphorylating and inactivating JAK and STAT proteins.

This compound emerges as a promising therapeutic agent by targeting these checkpoints.[1] Its dual inhibitory action on PTPN1 and PTPN2 effectively removes the brakes on the JAK-STAT pathway, leading to a more robust and sustained anti-tumor immune response.[2] Preclinical studies have demonstrated that this compound can overcome resistance to immune checkpoint blockade and promote tumor regression in various cancer models.[1][2] This document serves as a technical resource for researchers and drug development professionals interested in the preclinical evaluation and understanding of this compound's mechanism of action.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Target | Value | Cell Line/System | Reference |

| IC50 | PTPN1 | 2.5 nM | Biochemical Assay | [5] |

| IC50 | PTPN2 | 1.8 nM | Biochemical Assay | [5] |

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line | Conditions | Reference |

| EC50 | 0.176 µM | B16 tumor cells | IFN-γ-mediated STAT1 phosphorylation | [6] |

Table 2: Cellular Activity of this compound

| Parameter | Value | Species | Dosing | Reference |

| t½ (oral) | 2 h | Mouse | Not specified | [6] |

| Unbound Fraction (Plasma) | 0.86 | Mouse | Not specified | [6] |

| Unbound Fraction (Plasma) | 0.5 | Human | Not specified | [6] |

| Unbound Brain/Plasma Ratio | 0.08 | Mouse | Not specified | [6] |

| Clearance | 1.7 L/h·kg | Mouse | Not specified | [6] |

Table 3: Pharmacokinetic Properties of this compound in Mice

Mechanism of Action: Regulation of JAK-STAT Signaling

This compound enhances anti-tumor immunity by potentiating the JAK-STAT signaling pathway in both tumor cells and immune cells. The core mechanism involves the inhibition of PTPN1 and PTPN2, which are negative regulators of this pathway.

Caption: this compound inhibits PTPN1/PTPN2, enhancing JAK-STAT signaling.

Experimental Protocols

This section provides representative protocols for key experiments used to characterize the activity of this compound. These are generalized methods and may require optimization for specific experimental conditions.

PTPN1/PTPN2 Inhibition Assay (Biochemical)

This assay determines the in vitro inhibitory activity of this compound against purified PTPN1 and PTPN2 enzymes.

Caption: Workflow for determining the IC50 of this compound against PTPN1/PTPN2.

Protocol:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

-

Dilute purified recombinant human PTPN1 and PTPN2 enzymes to the desired concentration in assay buffer.

-

Prepare a solution of a fluorogenic phosphopeptide substrate (e.g., a synthetic phosphotyrosine-containing peptide) in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add a small volume of the diluted this compound or vehicle control to each well.

-

Add the diluted PTPN1 or PTPN2 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore released upon dephosphorylation.

-

Subtract the background fluorescence from the vehicle control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

IFN-γ-mediated STAT1 Phosphorylation Assay (Cellular)

This assay measures the ability of this compound to enhance IFN-γ-induced STAT1 phosphorylation in cancer cells.

Caption: Workflow for assessing the effect of this compound on STAT1 phosphorylation.

Protocol:

-

Cell Culture and Treatment:

-

Seed a cancer cell line known to respond to IFN-γ (e.g., B16 murine melanoma cells) in a multi-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with a sub-maximal concentration of recombinant IFN-γ for a short period (e.g., 15-30 minutes).

-

-

Protein Extraction and Western Blotting:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for phosphorylated STAT1 (p-STAT1) and total STAT1.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities for p-STAT1 and total STAT1 using densitometry software.

-

Normalize the p-STAT1 signal to the total STAT1 signal for each sample.

-

Plot the fold-change in normalized p-STAT1 levels relative to the IFN-γ-stimulated vehicle control against the concentration of this compound to determine the EC50.

-

In Vivo Anti-Tumor Efficacy Studies

These studies evaluate the anti-tumor activity of this compound in mouse models of cancer.

Protocol:

-

Tumor Implantation:

-

Implant a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16 melanoma) subcutaneously into the flank of immunocompetent mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

-

Treatment Administration:

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1 combination therapy).

-

Administer this compound orally at the desired dose and schedule.

-

Administer anti-PD-1 antibody intraperitoneally at the recommended dose and schedule.

-

-

Tumor Growth Monitoring and Endpoint:

-

Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Monitor the body weight and overall health of the mice.

-

Euthanize the mice when tumors reach a predetermined endpoint size or at the end of the study.

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each treatment group over time.

-

Perform statistical analysis to compare the anti-tumor efficacy between the different treatment groups.

-

At the end of the study, tumors and spleens can be harvested for further ex vivo analysis (e.g., immunophenotyping, single-cell RNA sequencing).

-

Single-Cell RNA Sequencing of Tumor-Infiltrating Lymphocytes (TILs)

This technique provides a high-resolution view of the immune cell landscape within the tumor microenvironment following treatment with this compound.

Protocol:

-

Tumor Digestion and Cell Isolation:

-

Excise tumors from treated and control mice and mechanically dissociate them.

-

Perform enzymatic digestion using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

-

Enrich for immune cells (CD45+ cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

-

Single-Cell Library Preparation and Sequencing:

-

Perform single-cell capture and library preparation using a commercially available platform (e.g., 10x Genomics Chromium).

-

Sequence the resulting libraries on a high-throughput sequencing instrument.

-

-

Bioinformatic Analysis:

-

Perform quality control and filtering of the sequencing data.

-

Align reads to the reference genome and generate a gene-cell expression matrix.

-

Perform dimensionality reduction (e.g., PCA, UMAP) and clustering to identify different immune cell populations.

-

Perform differential gene expression analysis between treatment groups within specific cell clusters to identify treatment-induced changes in gene expression profiles.

-

Analyze T-cell receptor (TCR) sequences to assess clonality and T-cell expansion.

-

Conclusion

This compound represents a novel and promising approach in cancer immunotherapy by targeting the intracellular immune checkpoints PTPN1 and PTPN2. Its ability to amplify JAK-STAT signaling leads to a multifaceted anti-tumor immune response, characterized by enhanced interferon sensitivity and increased activation of cytotoxic immune cells. The data and protocols presented in this technical guide provide a foundational resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and other modulators of the JAK-STAT pathway. The ongoing clinical evaluation of this first-in-class inhibitor will be crucial in determining its role in the evolving landscape of cancer treatment.[1]

References

The Impact of Abbv-cls-484 on the Interferon Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abbv-cls-484 is a first-in-class, orally bioavailable small molecule inhibitor targeting the protein tyrosine phosphatases PTPN2 and PTPN1. These phosphatases are critical negative regulators of inflammatory signaling pathways, including the interferon (IFN) response. By inhibiting PTPN2 and PTPN1, this compound unleashes a potent anti-tumor immune response. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on the interferon signaling pathway, supported by preclinical data and detailed experimental methodologies.

Introduction

The interferon signaling pathway plays a pivotal role in the innate and adaptive immune responses to pathogens and cancer. Type I and Type II interferons, upon binding to their receptors, activate the JAK-STAT signaling cascade, leading to the transcription of hundreds of interferon-stimulated genes (ISGs). These ISGs orchestrate a variety of anti-proliferative, pro-apoptotic, and immunomodulatory effects. However, tumor cells can develop resistance to interferon-mediated anti-tumor effects through various mechanisms, including the upregulation of negative regulatory proteins like PTPN2 and PTPN1. This compound has emerged as a promising therapeutic agent that can reverse this resistance and amplify the endogenous anti-tumor interferon response.

Mechanism of Action of this compound

This compound is a potent, active-site inhibitor of both PTPN2 and its close homolog PTPN1.[1][2][3] PTPN2 and PTPN1 negatively regulate the JAK-STAT pathway by dephosphorylating key signaling components, including JAK1, JAK2, and STAT1. By inhibiting these phosphatases, this compound effectively removes the brakes on interferon signaling.

Enhancement of the JAK-STAT Signaling Pathway

Upon interferon-gamma (IFNγ) stimulation, the inhibition of PTPN2 and PTPN1 by this compound leads to a sustained phosphorylation of STAT1.[2] This enhanced STAT1 activation results in increased transcription of ISGs, which are crucial for amplifying the anti-tumor immune response. Preclinical studies have demonstrated that treatment with this compound significantly increases the expression of key chemokines, such as CXCL9 and CXCL10, which are responsible for recruiting immune cells to the tumor microenvironment.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Assay | Reference |

| IC50 (PTPN2) | 1.8 nM | Enzymatic Assay | [2] |

| IC50 (PTPN1) | 2.5 nM | Enzymatic Assay | [2] |

| EC50 (IFNγ-mediated STAT1 phosphorylation) | 0.176 µM | In vitro cell-based assay (B16 tumor cells) | [2] |

| In vivo dose range (mice) | 3 to 100 mg/kg | Syngeneic mouse tumor models | [2] |

| IC50 (SUDHL1 cell line, 72h) | 6.285 µM | In vitro cell viability assay | [4] |

| IC50 (Karpas299 cell line, 72h) | 5.838 µM | In vitro cell viability assay | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Interferon Response Assay

Objective: To determine the effect of this compound on the interferon-gamma-mediated signaling pathway in tumor cells.

Cell Lines: B16F10 murine melanoma cells, CT26 and MC38 murine colorectal carcinoma cells.

Methodology:

-

Cells are seeded in 12-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing either DMSO (vehicle control) or a specified concentration of this compound (e.g., 30 µM).

-

Cells are co-treated with or without recombinant mouse IFNγ (e.g., 100 ng/mL).

-

After a 24-hour incubation period, cells are harvested for analysis.

Analysis:

-

Western Blotting: Whole-cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against total STAT1 and phosphorylated STAT1 (p-STAT1).

-

qRT-PCR: Total RNA is extracted, and cDNA is synthesized. The expression levels of ISGs, such as Cxcl11 and Ccl5, are quantified using real-time PCR, with GAPDH as an internal control.

In Vivo Murine Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with anti-PD-1 therapy.

Animal Models: C57BL/6 or BALB/c mice.

Tumor Models: Syngeneic tumor models, including 4T1 and EMT-6 breast cancer models, which are known to be resistant to anti-PD-1 treatment.

Methodology:

-

Tumor cells are implanted subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment groups.

-

This compound is administered orally at doses ranging from 3 to 100 mg/kg, once or twice daily.

-

For combination studies, an anti-PD-1 antibody is administered intraperitoneally.

-

Tumor growth is monitored regularly using calipers.

Analysis:

-

Tumor Growth Inhibition: Tumor volumes are calculated and compared between treatment and control groups.

-

Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs): At the end of the study, tumors are excised, and single-cell suspensions are prepared. TILs are stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD8, NK1.1, Granzyme B) and analyzed by flow cytometry.

-

Single-Cell RNA Sequencing (scRNA-seq): TILs are isolated and subjected to scRNA-seq to analyze the transcriptional profiles of individual immune cells within the tumor microenvironment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of action of this compound on the IFNγ signaling pathway.

Caption: Workflow for the in vitro interferon response assay.

Caption: Workflow for in vivo evaluation of this compound in murine tumor models.

Conclusion

This compound represents a novel and promising strategy in cancer immunotherapy. By targeting the key negative regulators of the interferon response, PTPN2 and PTPN1, this compound effectively sensitizes tumors to interferon-mediated anti-tumor effects. The preclinical data strongly support its mechanism of action, demonstrating enhanced JAK-STAT signaling, increased expression of interferon-stimulated genes, and potent anti-tumor immunity in various cancer models. The ongoing clinical evaluation of this compound (NCT04777994) will be crucial in determining its therapeutic potential in patients with advanced solid tumors.[5][6][7] This technical guide provides a comprehensive overview of the core science behind this compound's impact on the interferon response, offering valuable insights for researchers and drug development professionals in the field of immuno-oncology.

References

- 1. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of this compound | BioWorld [bioworld.com]

- 3. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. news.abbvie.com [news.abbvie.com]

- 7. researchgate.net [researchgate.net]

Abbv-cls-484: A Technical Guide to its Role in Innate and Adaptive Immunity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abbv-cls-484 is a first-in-class, orally bioavailable small molecule inhibitor that potently targets the protein tyrosine phosphatases PTPN2 and PTPN1.[1][2] These phosphatases are critical negative regulators of inflammatory signaling pathways. By inhibiting PTPN2 and PTPN1, this compound unleashes a robust anti-tumor immune response, impacting both the innate and adaptive immune systems.[3] Preclinical data has demonstrated its ability to enhance the activity of key immune effector cells, remodel the tumor microenvironment, and generate potent anti-tumor immunity, even in models resistant to existing immunotherapies.[1] This document provides an in-depth technical overview of the mechanism of action, key experimental data, and methodologies related to this compound.

Core Mechanism of Action: PTPN2/PTPN1 Inhibition and JAK-STAT Pathway Amplification

The primary mechanism of action of this compound is the inhibition of the active sites of PTPN2 and PTPN1.[3] These phosphatases normally act as a brake on cytokine signaling by dephosphorylating and inactivating components of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[4] By inhibiting PTPN2 and PTPN1, this compound effectively removes this brake, leading to enhanced and sustained JAK-STAT signaling in response to cytokines such as interferons (IFN).[1][5] This amplified signaling is central to the diverse effects of this compound on the immune system.[3]

Quantitative Data Summary

The preclinical characterization of this compound has yielded significant quantitative data regarding its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | PTPN2 | 1.8 nM | [6][7] |

| PTPN1 | 2.5 nM | [6][7] | |

| PTPN9 | 15 nM | [8] | |

| EC50 | IFN-γ-mediated STAT1 Phosphorylation (B16 cells) | 176 nM | [2][7] |

| Aqueous Solubility | - | 2.55 µM | [6] |

Table 2: Pharmacokinetic Properties in Mice

| Parameter | Value | Reference |

| t½ (oral admin) | 2 h | [6] |

| Unbound Fraction (Plasma) | 0.86 (Mouse), 0.5 (Human) | [6] |

| Unbound Brain/Plasma Ratio | 0.08 | [6] |

| Clearance | 1.7 L/h·kg | [6] |

Role in Innate and Adaptive Immunity

This compound orchestrates a multi-faceted enhancement of the anti-tumor immune response, engaging both innate and adaptive immune cell populations. This leads to an inflamed tumor microenvironment that is more susceptible to immune-mediated clearance.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. biorxiv.org [biorxiv.org]

- 4. ashpublications.org [ashpublications.org]

- 5. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of this compound | BioWorld [bioworld.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Methodological & Application

Application Notes and Protocols for Abbv-cls-484, a First-in-Class PTPN2/PTPN1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abbv-cls-484 is a first-in-class, orally bioavailable, active-site inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1).[1][2][3][4] These phosphatases are critical negative regulators of inflammatory signaling pathways.[2][4] By inhibiting PTPN2 and PTPN1, this compound enhances anti-tumor immunity through a dual mechanism of action: directly sensitizing tumor cells to immune-mediated killing and promoting the activation and function of various immune cells, including T cells, NK cells, dendritic cells, and macrophages.[1][5][6] Preclinical studies have demonstrated that this compound promotes robust anti-tumor immunity, in part by amplifying the JAK-STAT signaling pathway in response to interferons.[1][2][7]

These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound and similar molecules.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from published preclinical studies.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | PTPN1 | 2.5 nM | [8][9] |

| IC50 | PTPN2 | 1.8 nM | [8][9] |

| EC50 | IFN-γ-mediated STAT1 phosphorylation in B16 tumor cells | 0.176 µM | [9] |

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

Caption: this compound inhibits PTPN2/1, enhancing JAK-STAT signaling.

General Experimental Workflow for In Vitro Cell-Based Assays

Caption: General workflow for in vitro cell-based assays.

Experimental Protocols

In Vitro Phosphatase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on PTPN1 and PTPN2 enzymatic activity.

Materials:

-

Recombinant human PTPN1 and PTPN2 enzymes

-

Fluorescent phosphatase substrate (e.g., DiFMUP)

-

Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT)

-

This compound

-

DMSO (for compound dilution)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Add a fixed concentration of recombinant PTPN1 or PTPN2 enzyme to each well of the 384-well plate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorescent phosphatase substrate DiFMUP to each well.

-

Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~358/450 nm).

-

Calculate the rate of the enzymatic reaction for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of this compound with PTPN2 and PTPN1 in a cellular context.

Materials:

-

Cancer cell line with endogenous expression of PTPN2 and PTPN1

-

Complete cell culture medium

-

This compound

-

DMSO

-

PBS with protease and phosphatase inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Lysis buffer

-

Apparatus for cell lysis (e.g., sonicator or freeze-thaw)

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Primary antibodies against PTPN2 and PTPN1

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection system

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples in a thermal cycler across a range of temperatures for 3 minutes, followed by cooling for 3 minutes.

-

Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

-

Quantify the amount of soluble PTPN2 and PTPN1 in the supernatant by Western blotting.

-

Plot the amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

T-Cell Activation Assay

Objective: To evaluate the effect of this compound on T-cell activation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

Complete RPMI-1640 medium

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or PHA)

-

This compound

-

DMSO

-

96-well cell culture plates

-

Flow cytometer

-

Fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69)

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Plate the PBMCs or isolated T-cells in a 96-well plate.

-

Treat the cells with a serial dilution of this compound or vehicle (DMSO).

-

Add T-cell activation stimuli to the appropriate wells.

-

Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against CD25 and CD69.

-

Analyze the expression of activation markers on the T-cell population using a flow cytometer.

-

Quantify the percentage of activated T-cells and the mean fluorescence intensity of the activation markers.

Cytokine Release Assay

Objective: To measure the effect of this compound on the production of inflammatory cytokines by immune cells.

Materials:

-

Human PBMCs

-

Complete RPMI-1640 medium

-

This compound

-

DMSO

-

96-well cell culture plates

-

ELISA or multiplex cytokine assay kits (e.g., for IFN-γ, TNF-α, IL-2)

Procedure:

-

Follow steps 1-5 of the T-Cell Activation Assay protocol.

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of cytokines in the supernatant using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.

-

Plot the cytokine concentration against the logarithm of the this compound concentration to determine the dose-dependent effect.